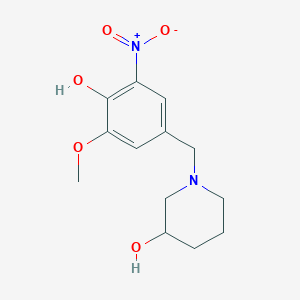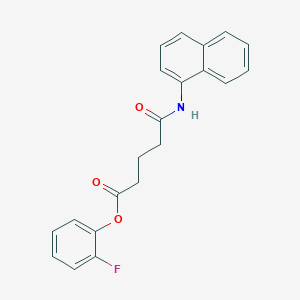
3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of cognitive disorders. CX-717 is a member of the pyrrolidinone family and is structurally related to the nootropic compound piracetam.
Mécanisme D'action
The exact mechanism of action of 3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to enhance cognitive function by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning and memory. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models and human clinical trials. In addition, this compound has been investigated for its potential use as a treatment for drug addiction and as a performance enhancer in athletes. This compound has also been shown to increase wakefulness and alertness in animal models and human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method and has been extensively studied for its pharmacological effects. However, this compound has some limitations for use in lab experiments. It has a short half-life and may require multiple dosing to achieve a therapeutic effect. In addition, this compound may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for the study of 3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective analogs of this compound that could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Finally, the potential use of this compound as a treatment for drug addiction and as a performance enhancer in athletes requires further investigation.
Méthodes De Synthèse
The synthesis of 3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form the intermediate 4-methoxybenzoylcyclohexylamine. This intermediate is then reacted with succinic anhydride in the presence of a base to form this compound. The synthesis of this compound has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-(cyclohexylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. This compound has been shown to enhance cognitive function and memory in animal models and human clinical trials. In addition, this compound has been investigated for its potential use as a treatment for drug addiction and as a performance enhancer in athletes.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h7-10,12,15,18H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOHGCTVBHLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-indazol-1-yl)propyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5192082.png)
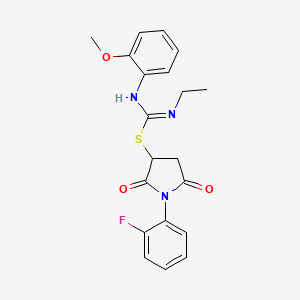
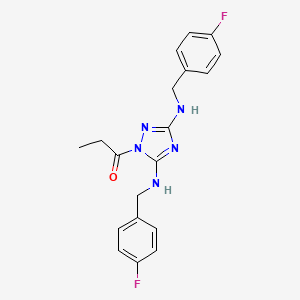
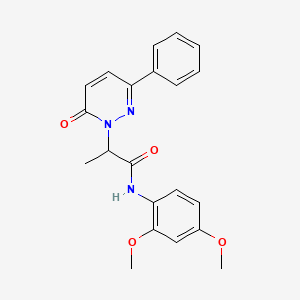
![1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene](/img/structure/B5192099.png)
![2-fluoro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5192100.png)
![methyl 1-acetyl-5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5192107.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5192145.png)
![5-[(4-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192151.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-butoxybenzamide](/img/structure/B5192158.png)
